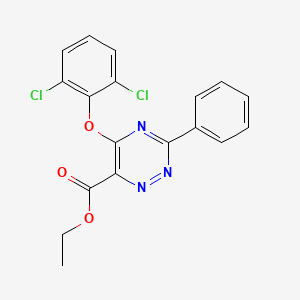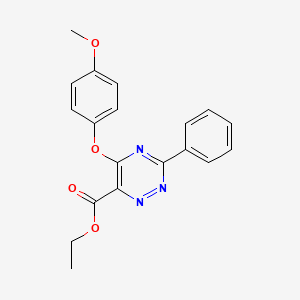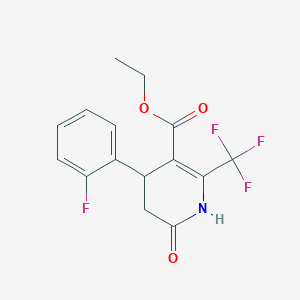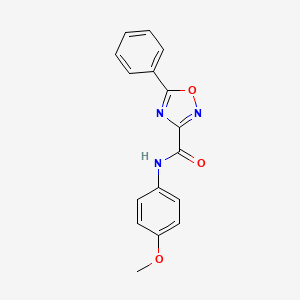![molecular formula C19H16N2O3S B3128494 2-((4-Phenoxyanilino)methylene)dihydropyrrolo[2,1-B][1,3]thiazole-3,5(2H,6H)-dione CAS No. 338960-19-3](/img/structure/B3128494.png)
2-((4-Phenoxyanilino)methylene)dihydropyrrolo[2,1-B][1,3]thiazole-3,5(2H,6H)-dione
Descripción general
Descripción
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . The thiazole scaffold is present in more than 18 FDA-approved drugs .
Synthesis Analysis
The synthesis of thiazoles can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Molecular Structure Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Compounds with similar structural features have been synthesized and evaluated for their pharmacological activities, such as euglycemic and hypolipidemic agents in animal models. For example, derivatives of thiazolidine-diones have been investigated for their potential in treating conditions like diabetes and lipid disorders by modulating metabolic pathways (Gupta, Ghosh, & Chandra, 2005). These studies highlight the synthetic versatility and the significant biological activities of compounds within this chemical class, suggesting a potential area of application for the compound .
Antitumor and Antihypertensive Properties
Some derivatives have also been explored for their antitumor and antihypertensive effects. For instance, derivatives with modifications in the thiazolidine-dione structure have shown promising results in inhibiting tumor growth and protecting against colorectal carcinogenesis in animal models (Kuznietsova, Lynchak, Danylov, Kotliar, & Rybal'chenko, 2013). Additionally, thienopyrimidinedione derivatives have been synthesized and evaluated for their antihypertensive effects, demonstrating the therapeutic potential of this class of compounds in cardiovascular diseases (Russell, Press, Rampulla, Mcnally, Falotico, Keiser, Bright, & Tobia, 1988).
Metabolic Pathways and Toxicity Studies
Further research into the metabolism and toxicity of related compounds provides valuable insights into their safety profiles and mechanisms of action. Studies have examined the metabolic pathways, tissue distribution, and excretion of compounds like butylated hydroxyanisole (BHT) and its derivatives in animal models, contributing to a deeper understanding of their pharmacokinetics and potential toxicological impacts (Zhang, Li, & Cui, 2020; Mizutani, Yamamoto, & Tajima, 1983).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2E)-2-[(4-phenoxyanilino)methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-17-10-11-18-21(17)19(23)16(25-18)12-20-13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-9,12,18,20H,10-11H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYYIKHYJPZWFH-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1SC(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2C1S/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 5-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128441.png)
![2-[(2-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3128446.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B3128450.png)
![Ethyl 5-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3128457.png)



![Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether](/img/structure/B3128505.png)
![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-methylamine](/img/structure/B3128536.png)
![5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B3128550.png)